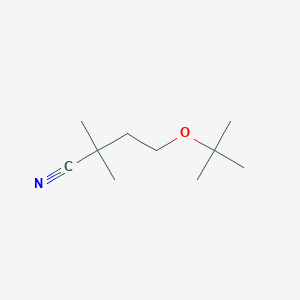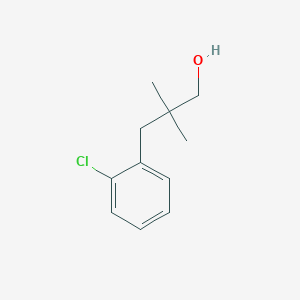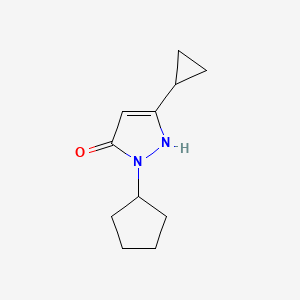![molecular formula C8H16N2 B1490675 7-Ethyl-4,7-diazaspiro[2.5]octane CAS No. 1823928-56-8](/img/structure/B1490675.png)
7-Ethyl-4,7-diazaspiro[2.5]octane
Overview
Description
“7-Ethyl-4,7-diazaspiro[2.5]octane” is a derivative of the 4,7-diazaspiro[2.5]octane compound . The 4,7-diazaspiro[2.5]octane compound is an important pharmaceutical chemical intermediate .
Synthesis Analysis
The synthesis of 4,7-diazaspiro[2.5]octane compounds involves several steps including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of cyclization reaction in the synthetic route directly obtains the 4,7-diazaspiro[2.5]octane compounds .
Molecular Structure Analysis
The molecular structure of 4,7-diazaspiro[2.5]octane compounds is characterized by a spirocyclic structure with two nitrogen atoms . The molecular formula of a related compound, 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate, is C16H20N2O6 .
Chemical Reactions Analysis
The synthesis of 4,7-diazaspiro[2.5]octane compounds involves several chemical reactions including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of cyclization reaction directly obtains the 4,7-diazaspiro[2.5]octane compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-diazaspiro[2.5]octane compounds vary. For example, 7-Boc-4,7-diaza-spiro[2.5]octane has a molecular weight of 212.29 and is a liquid at room temperature . Another related compound, 4,7-DIAZA-SPIRO[2.5]OCTANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER, is used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : A study describes the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates through a reaction involving 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylene diamine, showcasing a green chemical approach under focused microwave irradiation (Thanusu, Kanagarajan, & Gopalakrishnan, 2012). This method highlights the environmental sustainability of synthesizing diazaspiro compounds.
Structural Analysis and Derivatives : Research on cyclohexane-5-spirohydantoin derivatives examined the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010). This study provides insight into how structural variations can influence the physical properties and potential applications of these compounds.
Applications in Medicinal Chemistry
- Antimicrobial Activities : A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates demonstrated antimicrobial activities against clinically isolated microorganisms, suggesting their potential as new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011). This research opens avenues for developing new therapeutic agents based on diazaspiro compounds.
Advanced Materials and Corrosion Inhibition
- Corrosion Inhibition : Investigations into spirocyclopropane derivatives, including a focus on their effectiveness as corrosion inhibitors for mild steel in acidic environments, shed light on the utility of these compounds in protecting industrial materials (Chafiq et al., 2020). The study detailed the mechanisms of action, including adsorption processes, highlighting the potential of diazaspiro compounds in materials science applications.
Safety and Hazards
Safety information for 7-Boc-4,7-diaza-spiro[2.5]octane indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The 4,7-diazaspiro[2.5]octane compound is an important pharmaceutical chemical intermediate, and new synthesis methods are being developed to improve the safety and efficiency of the synthesis process . These compounds have potential applications in the treatment of various diseases, including neurological and psychiatric disorders .
properties
IUPAC Name |
7-ethyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMULZORIWYUWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-4,7-diazaspiro[2.5]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)


![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)





![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)
